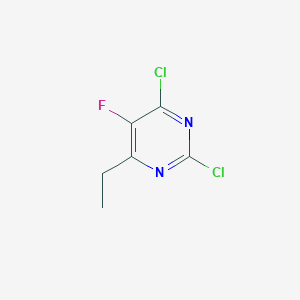

2,4-Dichloro-6-ethyl-5-fluoropyrimidine

Overview

Description

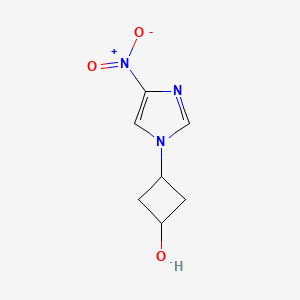

2,4-Dichloro-6-ethyl-5-fluoropyrimidine (DCEFP) is a fluoropyrimidine with a chlorine substituent at the 2- and 4-positions. It is a member of the pyrimidine family of compounds and is used in a variety of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other industrial compounds. DCEFP has been studied extensively in recent years, with research focusing on its synthesis, mechanism of action, and biochemical and physiological effects.

Scientific Research Applications

Kinase Inhibition in Cancer Treatment

2,4-Dichloro-6-ethyl-5-fluoropyrimidine is a biologically active molecular core in various anticancer agents like 5-fluorouracil (5-FU). It has been used in the synthesis of novel compounds aimed at discovering kinase inhibitors, especially for cancer treatment. This includes the development of 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides (Wada et al., 2012).

Synthesis and Optimization

The compound has been synthesized through a reaction involving 5-fluorouracil and phosphorus oxychloride, exploring the effects of various reaction parameters. This process led to a high yield of the compound, demonstrating its feasibility for large-scale production (Yongfeng et al., 2015).

Enhancement of Antitumor Activity

This compound has been studied for its role in enhancing the antitumor activity of fluoropyrimidines. This involves inhibiting dihydropyrimidine dehydrogenase activity, thereby increasing the cytotoxicity of fluoropyrimidines like 5-FU in certain cancer cell lines (Takechi et al., 2002).

Role in Solubility Studies

The solubility of compounds like 2,4-dichloro-5-methoxypyrimidine, closely related to this compound, has been studied in various solvents. These studies are crucial for understanding the pharmacokinetics and formulation of these compounds in pharmaceutical applications (Liu et al., 2010).

Medicinal Chemistry Building Blocks

The compound serves as a useful building block in medicinal chemistry, particularly in the synthesis of various fluoropyrimidines. These building blocks are crucial for the development of new drugs and treatments (Liu et al., 2019).

Pharmacokinetic Studies

This compound has been involved in pharmacokinetic studies, especially in combination with other compounds in oral fluoropyrimidine formulations, to assess their feasibility, dosage optimization, and anticancer activity (Chu et al., 2004).

Exploration of Chemical Synthesis Pathways

Various synthetic pathways have been explored to create disubstituted pyrimidines, including this compound. These studies help in understanding the chemical properties and potential applications of these compounds in different fields (Zhang, 2003).

Role in Nitric Oxide Production Inhibition

Studies have been conducted on derivatives ofthis compound and similar compounds to investigate their inhibitory effects on nitric oxide production. These compounds have shown potential in modulating immune responses, which could have implications in various medical conditions (Jansa et al., 2014).

Noninvasive Studies in Drug Monitoring

Fluoropyrimidines, including derivatives of this compound, have been studied using noninvasive methods like NMR spectroscopy. These studies provide insights into the drug's metabolism and its effects at target sites, aiding in optimizing chemotherapy for individual patients (Wolf et al., 2003).

Pharmacogenetic Predictors of Toxicity

Research involving fluoropyrimidine drugs, which relate to this compound, focuses on identifying genetic markers that predict drug toxicity. This helps in personalizing chemotherapy regimens to minimize adverse reactions while maintaining efficacy (Loganayagam et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 symbol, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

It’s known that this compound is used as a starting material to synthesize potential kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation.

Mode of Action

It’s known that this compound can be used to synthesize 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides . These compounds are potential kinase inhibitors, which means they can prevent the action of kinases, thereby disrupting cell signaling and potentially inhibiting the growth of cancer cells.

Pharmacokinetics

It’s known that the compound has a molecular weight of 19502 , which could influence its absorption and distribution in the body. The compound’s storage temperature is 2-8°C , which could impact its stability and hence its bioavailability.

Action Environment

It’s known that the compound’s storage temperature is 2-8°c , suggesting that temperature could impact its stability.

Biochemical Analysis

Cellular Effects

2,4-Dichloro-6-ethyl-5-fluoropyrimidine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to synthesize potential kinase inhibitors, which can alter cell signaling pathways and affect cellular responses . Additionally, the compound’s effects on gene expression can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, leading to inhibition or activation of their functions. This interaction can result in altered gene expression, which in turn affects various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can cause burns of eyes, skin, and mucous membranes, indicating its potential for causing long-term cellular damage . Additionally, its stability in different conditions can affect its efficacy and safety in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that the compound can cause developmental toxicity and reproductive toxicity at higher doses . These findings highlight the importance of determining the appropriate dosage for safe and effective use in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in the synthesis of glucuronic derivatives of 5-fluorouracil indicates its involvement in metabolic pathways related to neoplasm inhibition . Additionally, its interactions with specific enzymes can influence the overall metabolic processes within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound’s distribution modeling and adsorption/desorption properties can provide insights into its transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Understanding the subcellular localization of the compound can provide insights into its activity and function at the molecular level .

properties

IUPAC Name |

2,4-dichloro-6-ethyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2FN2/c1-2-3-4(9)5(7)11-6(8)10-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLSXIRVBOETBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=N1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624760 | |

| Record name | 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137234-85-6 | |

| Record name | 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.